molecular formula C4H4N2O2S B2405062 [1,2,3]Thiadiazol-5-yl-acetic acid CAS No. 19813-28-6

[1,2,3]Thiadiazol-5-yl-acetic acid

Cat. No. B2405062
CAS RN: 19813-28-6
M. Wt: 144.15
InChI Key: FWDWGGXOFBDLKL-UHFFFAOYSA-N
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Description

“[1,2,3]Thiadiazol-5-yl-acetic acid” is a compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms and one sulfur atom .


Synthesis Analysis

The synthesis of thiadiazole derivatives has been reported in several studies. For instance, a series of novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives were synthesized . Their structures were identified by means of elemental analysis, IR, 1H NMR, and MS spectra .


Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are complex and varied. For instance, treating certain thiadiazole derivatives with hydrazine hydrate leads to hydrazinolysis of the ester group and cleavage of the thiadiazole ring .

Scientific Research Applications

Micropropagation of Aroid Plants

Thidiazuron (TDZ) or phenyl-N′-(1,2,3-thiadiazol-5-yl) urea is a synthetic phenyl urea derivative and possesses strong cytokinin-like activity exceeding that of most other commonly used adenine-type cytokinins in regulating plant morphogenesis . TDZ has been shown to be an important plant growth regulator for efficient micropropagation of aroid plants via in vitro shoot culture and plant regeneration through the route of shoot organogenesis, somatic embryogenesis, and protocorm-like bodies (PLBs) .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . This makes them potential candidates for the development of new drugs with lesser side effects.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have also been reported to possess analgesic and anti-inflammatory properties . This suggests their potential use in the treatment of pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazoles have been found to have antimicrobial and antifungal activities . This makes them useful in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have been reported to have antiviral properties . This suggests their potential use in the development of new antiviral drugs.

Anticancer Activity

Thiazole compounds have been found to exhibit anticancer activity . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiadiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .

Future Directions

Thiadiazuron, a synthetic phenyl urea derivative that contains a thiadiazole ring, has gained considerable attention due to its efficient role in plant cell and tissue culture . This suggests that “[1,2,3]Thiadiazol-5-yl-acetic acid” and other thiadiazole derivatives could have potential applications in plant biotechnology and other fields.

Mechanism of Action

Target of Action

[1,2,3]Thiadiazol-5-yl-acetic acid, a derivative of the thiazole ring, is believed to have a wide range of biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that leads to various biological responses . For instance, some thiazole derivatives have been found to have strong cytokinin-like activity, regulating plant morphogenesis .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been shown to affect plant growth and development by influencing the cytokinin pathway .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of [1,2,3]Thiadiazol-5-yl-acetic acid.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that [1,2,3]Thiadiazol-5-yl-acetic acid may have similar biological impacts.

Action Environment

The biological activity of thiazole derivatives can be influenced by various factors, including the physicochemical properties of the environment and the specific characteristics of the biological targets .

properties

IUPAC Name

2-(thiadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-6-9-3/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDWGGXOFBDLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,3]Thiadiazol-5-yl-acetic acid

CAS RN

19813-28-6
Record name 2-(1,2,3-thiadiazol-5-yl)acetic acid
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